2,3-dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-6-4-5-11(15(13)22-2)16(20)18-10-7-8-12-14(9-10)24-17(19-12)23-3/h4-9H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBYFRRSCHPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to targetcyclooxygenase (COX) enzymes . COX enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Mode of Action
It is known that similar compounds act by suppressing the cox enzymes. This suppression inhibits the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes. This inhibition prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory activity and have shown significant inhibitory activity against cox enzymes.
Biological Activity
2,3-Dimethoxy-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-tubercular and anticancer research. This article explores its synthesis, biological activity, and relevant studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of this compound typically involves several chemical reactions, including condensation reactions and modifications of existing benzothiazole derivatives. The compound can be synthesized through a series of steps that involve the reaction of appropriate thiazole and benzamide precursors under controlled conditions.
Anti-Tubercular Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anti-tubercular properties. For instance, a review highlighted various benzothiazole-based compounds that demonstrated potent inhibitory effects against Mycobacterium tuberculosis (Mtb). The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, revealing promising results for new derivatives .
| Compound | R | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 9a | H | 250 | 98 |
| 12a | H | 100 | 99 |
The above table summarizes some of the findings related to the anti-tubercular activity of related compounds, suggesting that modifications in the structure can enhance efficacy against Mtb.
Anticancer Activity
In addition to its anti-tubercular properties, this compound has shown potential in anticancer applications. A study focusing on novel inhibitors targeting specific kinases involved in cancer progression demonstrated that benzothiazole derivatives could effectively inhibit cancer cell growth. For example, one derivative exhibited a growth inhibitory value (GI50) of 3.18 ± 0.11 µM against MCF-7 breast cancer cells .
Case Studies and Research Findings
- In Vitro Studies : The biological evaluation of synthesized benzothiazole derivatives has been conducted using various cancer cell lines. These studies often measure cytotoxicity through assays that determine cell viability after treatment with the compound. Results typically show a dose-dependent response with significant inhibition observed at higher concentrations.
- Molecular Docking Studies : In silico investigations have been employed to predict the interaction between the compound and target proteins involved in cancer pathways. Molecular docking studies suggest favorable binding affinities, indicating potential mechanisms of action at the molecular level.
- Comparative Analysis : The compound's activity is often compared with standard drugs used in treatment protocols for tuberculosis and cancer, providing insights into its relative effectiveness and potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The target compound’s 2,3-dimethoxybenzamide group distinguishes it from simpler analogs like N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (), which lacks methoxy substituents. The additional methoxy groups likely enhance electron-donating effects and solubility compared to non-substituted derivatives .
- Heterocyclic Modifications : Compound 1d () incorporates a 4-methylpiperazinyl group, which may improve solubility and cellular uptake via hydrogen bonding, contrasting with the target compound’s simpler methylthio substitution .
Key Observations :
- Activity Trends : The piperazinyl-substituted 1f () shows superior antiproliferative activity compared to 1e, highlighting the importance of polar substituents. The target compound’s dimethoxy groups may similarly enhance interactions with cellular targets, though direct data are lacking .
Q & A
Q. Advanced Optimization :
- Catalytic Efficiency : Use of Lewis acids (e.g., ZrCl₄) to accelerate coupling reactions and reduce side products .
- Solvent-Free Conditions : Eaton’s reagent (P₂O₅/MeSO₃H) can enhance reaction rates in Friedel-Crafts acylation steps while minimizing solvent waste .
How should researchers design experiments to evaluate the antiproliferative activity of this compound against cancer cell lines?
Q. Basic Methodology :
Q. Advanced Mechanistic Studies :
- Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate mitochondrial membrane potential loss via JC-1 dye .
- Target Identification : Use molecular docking to predict interactions with apoptosis regulators (e.g., Bcl-2 family proteins) .
What analytical techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?
Q. Basic Characterization :
Q. Advanced Resolution of Contradictions :
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
- 2D NMR (HSQC, HMBC) : Assign overlapping aromatic signals by correlating proton and carbon shifts .
How do structural modifications (e.g., methoxy vs. methylthio groups) influence the compound’s biological activity?
Q. Basic SAR Insights :
Q. Advanced SAR Strategies :
- Heterocycle Replacement : Substitute benzo[d]thiazole with imidazo[2,1-b]thiazole to evaluate impact on anticancer potency .
- Halogenation : Introduce fluorine at position 4 of the benzamide ring to enhance metabolic stability .
How should researchers address discrepancies in biological activity data across different studies?
Q. Basic Troubleshooting :
Q. Advanced Meta-Analysis :
- Dose-Response Reproducibility : Use Hill slope analysis to compare efficacy curves across labs .
- Cross-Study Validation : Replicate key findings in orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
Q. Basic ADME Profiling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
